molecular formula C19H18FNO4S B2725601 4-[3-[(2-Methyl-1-benzofuran-3-yl)methylamino]-3-oxopropyl]benzenesulfonyl fluoride CAS No. 2249469-35-8

4-[3-[(2-Methyl-1-benzofuran-3-yl)methylamino]-3-oxopropyl]benzenesulfonyl fluoride

Cat. No. B2725601
CAS RN: 2249469-35-8
M. Wt: 375.41
InChI Key: SGTGVBCFHSOYOH-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is found in many natural products and synthetic compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

The synthesis of benzofuran derivatives has attracted much attention from synthetic organic chemists . One key step in the synthesis of benzofuran derivatives involves a one-pot reaction for a 2-arylbenzofuran from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of ZnCI2, followed by reductive desulfurization of the resulting product .


Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives often involve oxidative addition and transmetalation .

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary depending on the specific compound and its biological target. For example, some benzofuran derivatives have shown antimicrobial activity .

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that there is potential for future research in this area.

properties

IUPAC Name

4-[3-[(2-methyl-1-benzofuran-3-yl)methylamino]-3-oxopropyl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4S/c1-13-17(16-4-2-3-5-18(16)25-13)12-21-19(22)11-8-14-6-9-15(10-7-14)26(20,23)24/h2-7,9-10H,8,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTGVBCFHSOYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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